molecular formula C8H8N2O2 B3096530 (2-Amino-1,3-benzoxazol-6-yl)methanol CAS No. 128618-37-1

(2-Amino-1,3-benzoxazol-6-yl)methanol

Cat. No.: B3096530
CAS No.: 128618-37-1
M. Wt: 164.16 g/mol
InChI Key: AXEOZVRBWVKHEM-UHFFFAOYSA-N
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Description

(2-Amino-1,3-benzoxazol-6-yl)methanol is a chemical compound with the molecular formula C8H8N2O2 It is a derivative of benzoxazole, a bicyclic compound that consists of a benzene ring fused with an oxazole ring

Scientific Research Applications

(2-Amino-1,3-benzoxazol-6-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of materials with specific properties, such as polymers and coatings.

Future Directions

The synthesis and applications of benzoxazoles, including “6-Benzoxazolemethanol, 2-amino-”, continue to be an active area of research . Advances in synthetic strategies and the exploration of new reaction conditions and catalysts may lead to more efficient and diverse methods for the synthesis of these compounds .

Biochemical Analysis

Biochemical Properties

6-Benzoxazolemethanol, 2-amino- plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. The exact nature of these interactions is still under investigation. Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Cellular Effects

The effects of 6-Benzoxazolemethanol, 2-amino- on various types of cells and cellular processes are still being explored. Benzoxazole derivatives have shown potential in influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Benzoxazolemethanol, 2-amino- is not fully understood yet. Benzoxazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 6-Benzoxazolemethanol, 2-amino- are not fully elucidated. Benzoxazole derivatives are known to interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1,3-benzoxazol-6-yl)methanol typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with formaldehyde under acidic conditions to form the desired benzoxazole derivative . Another approach involves the use of aldehydes or ketones in the presence of catalysts such as titanium dioxide-zirconium dioxide (TiO2-ZrO2) or iron(III) chloride (FeCl3) under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, selecting appropriate catalysts, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1,3-benzoxazol-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoxazole: Similar in structure but lacks the hydroxyl group.

    2-Methylbenzoxazole: Contains a methyl group instead of an amino group.

    2-Aminobenzimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

(2-Amino-1,3-benzoxazol-6-yl)methanol is unique due to the presence of both amino and hydroxyl functional groups, which provide versatility in chemical reactions and potential biological activities. This dual functionality allows for a broader range of applications compared to its similar compounds.

Properties

IUPAC Name

(2-amino-1,3-benzoxazol-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEOZVRBWVKHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306994
Record name 2-Amino-6-benzoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128618-37-1
Record name 2-Amino-6-benzoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128618-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-benzoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-6-ethoxycarbonylbenzoxazole (14.3 g) in tetrahydrofuran (570 ml) was dropwise added to a mixture of lithium aluminum hydride (7.9 g) in tetrahydrofuran (300 ml) at -30° C. to -20° C. for 35 minutes, and the mixture was stirred for 75 minutes at the same temperature. To the reaction mixture was dropwise added a mixture of water (3 ml) and tetrahydrofuran (3 ml), and the mixture of ethyl acetate and water was added to a resulting mixture. The mixture was adjusted to pH 7 with 6N-hydrochloric acid and the isolated precipitate was removed by filtration. The separated organic layer from filtrate was washed with brine and dried over magnesium sulfate. Evaporation of a solvent gave a residue, which was purified by a column chromatography on silica gel eluting with a mixture of chloroform and methanol (9:1, V/V). The eluted fractions containing the desired product were collected and evaporated in vacuo to give 2-amino-6-hydroxymethylbenzoxazole (5.77 g).
Quantity
14.3 g
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reactant
Reaction Step One
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7.9 g
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570 mL
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300 mL
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0 (± 1) mol
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3 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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